molecular formula C23H28N8O3 B10871197 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10871197
M. Wt: 464.5 g/mol
InChI Key: SBUXNIOWTBOGFV-UHFFFAOYSA-N
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Description

2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a purine derivative linked to a piperazine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps. One common method involves the reaction of a purine derivative with a piperazine compound under controlled conditions. The indole moiety is then introduced through a subsequent reaction, often involving an acylation step to form the final acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the purine or indole rings .

Scientific Research Applications

2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving purine and indole derivatives.

    Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The purine and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide apart is its unique combination of purine, piperazine, and indole moieties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H28N8O3

Molecular Weight

464.5 g/mol

IUPAC Name

2-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H28N8O3/c1-28-20-19(21(33)29(2)23(28)34)26-22(27-20)31-11-9-30(10-12-31)14-18(32)24-8-7-15-13-25-17-6-4-3-5-16(15)17/h3-6,13,25H,7-12,14H2,1-2H3,(H,24,32)(H,26,27)

InChI Key

SBUXNIOWTBOGFV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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